(4-Hydroxy-5-methylthieno[2,3-d]pyrimidin-6-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone
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Overview
Description
6-[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-5-METHYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a thieno[2,3-d]pyrimidin-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-5-METHYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multiple steps, including the formation of the piperazine ring, the introduction of the methoxyphenyl group, and the construction of the thieno[2,3-d]pyrimidin-4-one core. Common synthetic methods include:
Cyclization Reactions: Cyclization of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Aromatic Nucleophilic Substitution: Introduction of the methoxyphenyl group via nucleophilic substitution reactions.
Amide Bond Formation: Coupling reactions to form the carbonyl linkage between the piperazine and the thieno[2,3-d]pyrimidin-4-one core.
Industrial Production Methods
Industrial production methods for this compound may involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
6-[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-5-METHYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups .
Scientific Research Applications
6-[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-5-METHYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its activity as a kinase inhibitor and its interactions with various biological targets.
Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a drug candidate.
Industrial Applications: The compound’s unique structural features make it a candidate for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-5-METHYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to these targets, modulating their activity and affecting various cellular pathways . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(3-Methoxyphenyl)piperazine-1-carboxylate: Shares the piperazine and methoxyphenyl groups but lacks the thieno[2,3-d]pyrimidin-4-one core.
Pyrido[2,3-d]pyrimidin-5-one: Contains a similar pyrimidinone core but differs in the substituents attached to the core.
Uniqueness
6-[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-5-METHYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is unique due to its combination of a piperazine ring, a methoxyphenyl group, and a thieno[2,3-d]pyrimidin-4-one core.
Properties
Molecular Formula |
C19H20N4O3S |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
6-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H20N4O3S/c1-12-15-17(24)20-11-21-18(15)27-16(12)19(25)23-8-6-22(7-9-23)13-4-3-5-14(10-13)26-2/h3-5,10-11H,6-9H2,1-2H3,(H,20,21,24) |
InChI Key |
NKUITFIQHQKYBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC=N2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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